molecular formula C9H8N2O4 B1600246 6-Nitroindoline-2-carboxylic acid CAS No. 428861-42-1

6-Nitroindoline-2-carboxylic acid

Cat. No.: B1600246
CAS No.: 428861-42-1
M. Wt: 208.17 g/mol
InChI Key: NFQWNEJEGYYGON-UHFFFAOYSA-N
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Description

6-Nitroindoline-2-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. It is a derivative of indoline, a bicyclic compound consisting of a benzene ring fused to a pyrrolidine ring. The presence of a nitro group at the 6-position and a carboxylic acid group at the 2-position of the indoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitroindoline-2-carboxylic acid typically involves the nitration of L-phenylalanine, followed by a series of reactions including bromination and intramolecular cyclization. One common method involves the use of urea nitrate and sulfuric acid as nitrating agents to convert L-phenylalanine to 2,4-dinitro-L-phenylalanine. This intermediate is then subjected to intramolecular nitro amination to yield this compound with high enantiomeric excess .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for higher yields and cost-effectiveness. The process involves the same basic steps but is carried out in larger quantities with more efficient reaction conditions. The use of commercially available chiral pool compounds like L-phenylalanine makes the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Nitroindoline-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products

The major products formed from these reactions include aminoindoline derivatives, substituted indoline compounds, and various cyclized products depending on the specific reaction conditions .

Scientific Research Applications

6-Nitroindoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Nitroindoline-2-carboxylic acid exerts its effects is primarily through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

    Indoline-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Aminoindoline-2-carboxylic acid: The amino group provides different reactivity compared to the nitro group.

    6-Bromoindoline-2-carboxylic acid: The bromo group offers different substitution patterns and reactivity.

Uniqueness

6-Nitroindoline-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it particularly valuable in synthetic chemistry and research applications .

Properties

IUPAC Name

6-nitro-2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-9(13)8-3-5-1-2-6(11(14)15)4-7(5)10-8/h1-2,4,8,10H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQWNEJEGYYGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466507
Record name 6-nitroindoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428861-42-1
Record name 6-nitroindoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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